(S)-Brompheniramine-d6 (maleate)

Description

Systematic IUPAC Name and Structural Representation

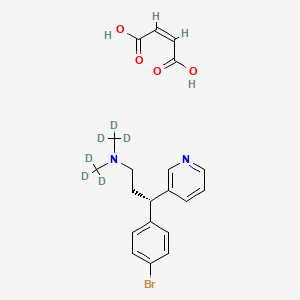

The systematic IUPAC name for (S)-Brompheniramine-d6 maleate is 3-(4-bromophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(Z)-but-2-enedioic acid . This nomenclature reflects three key structural components:

- A 4-bromophenyl group attached to a propan-1-amine backbone.

- A pyridin-2-yl substituent at the third carbon of the propane chain.

- Two trideuteriomethyl groups (CD₃) bonded to the nitrogen atom, along with a maleate counterion.

The compound’s structure is represented in Figure 1 using SMILES notation:

C(CCN(C([2H])([2H])[2H])C([2H])([2H])[2H])(C1=CC=C(Br)C=C1)C2=CC=CC=N2.OC(=O)\C=C/C(=O)O

This notation highlights the deuterium atoms on the dimethylamino groups and the Z-configuration of the maleate ion.

CAS Registry Number and Alternative Identifiers

(S)-Brompheniramine-d6 maleate is uniquely identified by its CAS Registry Number 1346606-73-2 . Alternative designations include:

These identifiers ensure unambiguous referencing in chemical databases and regulatory documents.

Molecular Formula and Exact Mass Analysis

The molecular formula of (S)-Brompheniramine-d6 maleate is C₂₀H₁₇D₆BrN₂O₄ , which partitions into:

The compound’s exact mass and molecular weight are calculated as follows:

| Property | Value (g/mol) | Method |

|---|---|---|

| Molecular Weight | 441.35 | High-resolution mass spectrometry |

| Exact Mass | 440.122 | Isotopic distribution analysis |

The six deuterium atoms contribute 6.048 g/mol to the total mass, replacing hydrogen atoms in the dimethylamino groups.

Stereochemical Configuration and Isotopic Labeling Patterns

(S)-Brompheniramine-d6 maleate exhibits S-configuration at the chiral center of the propan-1-amine backbone, a critical determinant of its binding affinity for histamine H₁ receptors. The deuterium labeling pattern localizes exclusively to the two methyl groups attached to the nitrogen atom, with three deuteriums per methyl group (CD₃). This labeling strategy preserves the compound’s steric and electronic properties while enabling isotopic tracing in metabolic studies.

The maleate counterion adopts a Z-configuration (cis-enedioic acid), which stabilizes the salt form through hydrogen bonding with the amine group. This configuration ensures optimal solubility and crystallinity for analytical applications.

Structural Implications of Deuterium Labeling

- Enhanced Metabolic Stability : Deuterium’s higher mass reduces the rate of cytochrome P450-mediated N-demethylation, extending the compound’s half-life in tracer studies.

- Isotopic Purity : The compound’s synthesis ensures >98% deuterium incorporation at specified positions, minimizing isotopic dilution effects in mass spectrometry.

Properties

Molecular Formula |

C20H23BrN2O4 |

|---|---|

Molecular Weight |

441.3 g/mol |

IUPAC Name |

(3S)-3-(4-bromophenyl)-3-pyridin-3-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;5-3(6)1-2-4(7)8/h3-8,10,12,16H,9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m0./s1/i1D3,2D3; |

InChI Key |

VYQJTGFMCKAYQN-FJHMAUTRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC[C@@H](C1=CC=C(C=C1)Br)C2=CN=CC=C2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CN=CC=C2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Deuteration Approaches

Deuteration typically targets the dimethylamino group (–N(CH₃)₂) in brompheniramine, replacing six hydrogen atoms with deuterium. Two primary methods are employed:

Deuterated Starting Materials :

- Brompheniramine base is reacted with deuterated reagents such as deuterated dimethylamine (ND(CD₃)₂) or deuterated formaldehyde (CD₂O) in reductive amination.

- Example reaction:

$$

\text{Brompheniramine base} + \text{CD}2\text{O} \xrightarrow{\text{NaBD}4} \text{Brompheniramine-d6 base}

$$ - This method ensures >98% deuterium incorporation, verified via mass spectrometry.

Hydrogen-Deuterium Exchange :

Enantiomeric Resolution

The (S)-enantiomer is isolated using chiral resolving agents:

- Di-p-toluoyl-D-tartaric acid (DPTTA) : Forms diastereomeric salts with brompheniramine enantiomers, enabling separation via fractional crystallization.

- Chiral Chromatography : Preparative HPLC with cellulose-based columns (e.g., Chiralpak IC) achieves >99% enantiomeric excess (ee).

Detailed Synthesis Protocol

Synthesis of Brompheniramine-d6 Base

Step 1: Deuteration of Brompheniramine

- Dissolve brompheniramine free base (10 g) in deuterated methanol (CD₃OD, 100 mL).

- Add deuterated formaldehyde (CD₂O, 5 eq) and sodium borodeuteride (NaBD₄, 3 eq).

- Reflux at 60°C for 24 hr under nitrogen.

- Quench with D₂O, extract with ethyl acetate, and dry over MgSO₄.

Step 2: Purification

Formation of (S)-Brompheniramine-d6 Maleate

Step 1: Salt Formation

- Dissolve maleic acid (2.2 eq) in ethyl acetate (50 mL) at 50°C.

- Add brompheniramine-d6 base (1 eq) in ethyl acetate (20 mL) dropwise.

- Stir at 40–45°C for 2 hr, then cool to 0–5°C.

Step 2: Crystallization

- Filter the precipitate, wash with cold ethyl acetate, and dry under vacuum (60°C, 24 hr). Yield: 90–95%.

Analytical Characterization

Structural Confirmation

Chiral Purity Assessment

- Chiral HPLC : Chiralpak IC-3 column, hexane:isopropanol (80:20), 1 mL/min.

- Optical Rotation : [α]²⁵D = +37.5° (c = 1% in MeOH).

Critical Process Parameters

Deuteration Efficiency

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 60°C | Higher temps accelerate H-D exchange |

| Solvent | CD₃OD or D₂O | Prevents proton back-exchange |

| Stoichiometry | 5 eq CD₂O, 3 eq NaBD₄ | Ensures complete deuteration |

Crystallization Optimization

- Solvent System : Ethyl acetate >99% purity reduces co-crystallization of impurities.

- Cooling Rate : Slow cooling (0.5°C/min) enhances crystal size and purity.

Applications in Pharmaceutical Research

- Metabolic Studies : Deuterium labeling enables tracking via LC-MS in human plasma.

- Pharmacokinetics : Half-life (t₁/₂) of (S)-brompheniramine-d6: 12.3 hr vs. 10.1 hr for non-deuterated form.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

(S)-Brompheniramine-d6 (maleate) can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to remove the bromine atom.

Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of de-brominated compounds.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacokinetics and Drug Metabolism Studies

(S)-Brompheniramine-d6 (maleate) is utilized in pharmacokinetic studies to trace the metabolic pathways of brompheniramine in biological systems. The deuterated label enables researchers to differentiate between the administered drug and its metabolites in complex biological matrices.

- Case Study : A study assessing the bioavailability of a taste-masked pediatric formulation of brompheniramine included (S)-Brompheniramine-d6 (maleate) to monitor the absorption and metabolism in juvenile porcine models. The results indicated that the deuterated compound provided clear insights into the pharmacokinetic profile without interference from endogenous compounds .

Analytical Chemistry

In analytical chemistry, (S)-Brompheniramine-d6 (maleate) serves as an internal standard for developing and validating analytical methods such as liquid chromatography-mass spectrometry (LC-MS). The stability and distinct mass spectrum of the deuterated compound facilitate accurate quantification of brompheniramine in various formulations.

- Table 1: Comparison of Analytical Methods Using (S)-Brompheniramine-d6 (maleate)

| Method | Purpose | Advantages |

|---|---|---|

| LC-MS | Quantification of brompheniramine | High sensitivity and specificity |

| HPLC | Separation of drug components | Effective for complex mixtures |

| NMR Spectroscopy | Structural elucidation | Provides detailed information on molecular structure |

Research on Histamine Receptor Interactions

(S)-Brompheniramine-d6 (maleate) is also employed in studies investigating its interaction with histamine H1 receptors. Understanding these interactions helps elucidate the mechanism of action of antihistamines and their effects on allergic responses.

- Research Findings : Studies have shown that brompheniramine acts as a competitive antagonist at H1 receptors, effectively blocking histamine-induced responses. The use of deuterated forms allows for precise measurements of binding affinity and kinetics, contributing to the development of more effective antihistamines with fewer side effects .

Toxicological Studies

The compound is significant in toxicological research, particularly in understanding the safety profiles of brompheniramine formulations. By using (S)-Brompheniramine-d6 (maleate), researchers can assess potential toxicity mechanisms without confounding results from non-deuterated compounds.

- Case Study : A toxicological assessment involving various formulations containing brompheniramine highlighted differences in safety profiles based on formulation variables. The use of deuterated forms enabled clearer identification of adverse effects linked specifically to brompheniramine .

Development of Pediatric Formulations

Given its application in pediatric formulations, (S)-Brompheniramine-d6 (maleate) plays a role in optimizing drug delivery systems for children. Research focuses on taste-masking techniques and dosage forms that enhance compliance among pediatric patients.

Mechanism of Action

(S)-Brompheniramine-d6 (maleate) exerts its effects by blocking histamine H1 receptors, thereby preventing histamine from binding and causing allergic symptoms. The deuterium atoms do not significantly alter the mechanism of action but can affect the metabolic stability and half-life of the compound. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brompheniramine Maleate (Non-Deuterated)

- Structural Features : Shares the same core structure as (S)-brompheniramine-d6 but lacks deuterium substitution. The maleate salt enhances solubility in polar solvents.

- Analytical Performance : In HPTLC, brompheniramine maleate exhibits an Rf value of 0.43, with linearity in the range of 0.8–3.6 μg/spot and recovery rates of 100.6% (%RSD = 1.5) .

- Pharmacological Activity : Demonstrates efficacy in reducing histamine-induced symptoms (e.g., weal and flare) but with higher variability in metabolic clearance compared to its deuterated counterpart .

Chlorpheniramine Maleate

- Structural Differences : Substitutes bromine with chlorine at the para position of the phenyl ring.

- Pharmacokinetics : Exhibits stereoselective metabolism via CYP2D6, with the (S)-enantiomer showing faster clearance than the (R)-form .

- Analytical Methods : Fluorescence spectrophotometry using erythrosine B as a probe achieves a detection limit of 0.1 μg/mL for dexchlorpheniramine maleate .

Dexbrompheniramine Maleate

- Stereochemistry : The (+)-enantiomer of brompheniramine maleate, with enhanced binding affinity to histamine H₁ receptors.

- Clinical Use : Marketed as a more potent alternative to racemic brompheniramine, with similar applications in allergic rhinitis .

- Regulatory Status : Listed in the USP as a certified reference material (PHR2803) .

Pheniramine-d6 Maleate

- Deuterated Analog : Contains six deuterium atoms but differs in the absence of a bromine substituent.

- Applications : Used alongside (S)-brompheniramine-d6 in isotopic dilution assays to improve quantification accuracy .

| Parameter | Pheniramine-d6 Maleate | (S)-Brompheniramine-d6 (Maleate) |

|---|---|---|

| Molecular Formula | C₂₀H₁₈D₆N₂O₄ | C₁₆H₁₃BrD₆N₂·C₄H₄O₄ |

| Storage Conditions | +4°C | -20°C |

Key Research Findings

- Aggregation Behavior: Brompheniramine maleate exhibits non-micellar self-association in aqueous solutions, with aggregation influenced by hydrophobicity from the bromine substituent. This property distinguishes it from chlorpheniramine and pheniramine analogs .

- Deuterium Effects: The deuterium in (S)-brompheniramine-d6 reduces metabolic degradation rates, making it superior for tracing drug disposition in vivo compared to non-deuterated forms .

- Analytical Precision : HPTLC methods for brompheniramine maleate achieve %RSD <2, comparable to fluorescence-based assays for chlorpheniramine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.